molecular formula C23H31BN2O3 B8085965 Urea, N-[4-(1,1-dimethylethyl)phenyl]-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Urea, N-[4-(1,1-dimethylethyl)phenyl]-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B8085965
M. Wt: 394.3 g/mol
InChI Key: RSISALUJZYHQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N-[4-(1,1-dimethylethyl)phenyl]-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a urea backbone with two distinct phenyl groups, one substituted with a tert-butyl group and the other with a dioxaborolane group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[4-(1,1-dimethylethyl)phenyl]-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves a multi-step process. One common method includes the Miyaura borylation reaction, where a boronic acid derivative is coupled with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[4-(1,1-dimethylethyl)phenyl]-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The dioxaborolane group can be oxidized to form boronic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxaborolane group yields boronic acids, while reduction of nitro groups results in amines.

Scientific Research Applications

Urea, N-[4-(1,1-dimethylethyl)phenyl]-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, N-[4-(1,1-dimethylethyl)phenyl]-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-[4-(1,1-dimethylethyl)phenyl]-N’-phenyl-: Lacks the dioxaborolane group, resulting in different reactivity and applications.

    Urea, N-[4-(1,1-dimethylethyl)phenyl]-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-: Similar structure but with variations in the substituents on the phenyl groups.

Uniqueness

The presence of both the tert-butyl and dioxaborolane groups in Urea, N-[4-(1,1-dimethylethyl)phenyl]-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- makes it unique compared to other urea derivatives. These functional groups impart specific chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31BN2O3/c1-21(2,3)16-8-12-18(13-9-16)25-20(27)26-19-14-10-17(11-15-19)24-28-22(4,5)23(6,7)29-24/h8-15H,1-7H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSISALUJZYHQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.